莫昔普利盐酸盐
概述
描述
Moexipril hydrochloride is a pharmaceutical compound used primarily as an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is converted into its active form, moexiprilat, in the body. This compound is used to treat high blood pressure (hypertension) by relaxing blood vessels, which helps to lower blood pressure and prevent strokes, heart attacks, and kidney problems .
体内
Moexipril hydrochloride has been used extensively in in vivo studies for the evaluation of its pharmacological effects. Studies have shown that Moexipril hydrochloride has a significant effect on blood pressure and renal function in rodents. In addition, Moexipril hydrochloride has been used to study the effects of ACE inhibition on the cardiovascular system, including the effects on cardiac remodeling and myocardial infarction.
体外
Moexipril hydrochloride has also been used in vitro studies to evaluate its pharmacological effects. Studies have shown that Moexipril hydrochloride has a significant inhibitory effect on ACE activity in cell culture. Moexipril hydrochloride has also been used to study the effects of ACE inhibition on the expression of genes involved in cardiovascular disease, including genes involved in inflammation and oxidative stress.
作用机制
Moexipril hydrochloride is a prodrug that is converted into moexiprilat in the body. Moexiprilat inhibits the activity of angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. Additionally, the inhibition of ACE also reduces the breakdown of bradykinin, a vasodilator, further contributing to the antihypertensive effects .
生物活性
Moexipril hydrochloride has a number of biological activities. In vitro studies have shown that Moexipril hydrochloride has a significant inhibitory effect on ACE activity. In addition, Moexipril hydrochloride has been shown to have anti-inflammatory and antioxidant activities, as well as an effect on the expression of genes involved in cardiovascular disease.
Biochemical and Physiological Effects
Moexipril hydrochloride has been shown to have a number of biochemical and physiological effects. In vivo studies have shown that Moexipril hydrochloride has a significant effect on blood pressure and renal function in rodents. In addition, Moexipril hydrochloride has been shown to have anti-inflammatory and antioxidant activities, as well as an effect on the expression of genes involved in cardiovascular disease.
实验室实验的优点和局限性
Moexipril hydrochloride has a number of advantages and limitations for laboratory experiments. The main advantage of Moexipril hydrochloride is that it is a lipophilic compound, which makes it easy to dissolve in aqueous solutions. In addition, Moexipril hydrochloride is metabolized in the body to the active moexipril, which makes it an ideal compound for in vivo studies. However, Moexipril hydrochloride has a relatively short half-life, which can limit its use in long-term studies.
未来方向
The use of moexipril hydrochloride in laboratory experiments is a relatively new field of research and there is still much to be explored. Future research could focus on the use of Moexipril hydrochloride in combination with other drugs to improve the efficacy of treatment. In addition, further research could focus on the use of Moexipril hydrochloride in the treatment of other conditions, such as diabetes, obesity and cancer. Furthermore, research could be conducted to explore the use of Moexipril hydrochloride in the treatment of neurological disorders, such as Alzheimer’s disease. Finally, further research could be conducted to explore the potential of Moexipril hydrochloride as an anti-inflammatory and antioxidant agent.
科学研究应用
Moexipril hydrochloride has several scientific research applications, including:
Pharmacological Studies: Used to study the effects of ACE inhibitors on blood pressure and cardiovascular health.
Drug Development: Serves as a model compound for developing new ACE inhibitors with improved efficacy and safety profiles.
Biological Research: Used in studies investigating the role of the renin-angiotensin system in various diseases
生化分析
Biochemical Properties
Moexipril hydrochloride interacts with the angiotensin-converting enzyme (ACE) in humans and animals . The mechanism through which moexiprilat, the active metabolite of Moexipril hydrochloride, lowers blood pressure is believed to be primarily inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II .
Cellular Effects
Moexipril hydrochloride works by relaxing blood vessels, causing them to widen . Lowering high blood pressure helps prevent strokes, heart attacks, and kidney problems . It has been found to affect less than 6% of patients who were prescribed moexipril, causing hypotension, dizziness, increased cough, diarrhea, flu syndrome, fatigue, and flushing .
Molecular Mechanism
Moexipril hydrochloride is a prodrug for moexiprilat, which inhibits ACE in humans and animals . The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II .
Temporal Effects in Laboratory Settings
Moexipril hydrochloride has been evaluated for safety in more than 2500 patients with hypertension; more than 250 of these patients were treated for approximately one year . The antihypertensive effects of moexipril hydrochloride have been proven to continue during therapy for up to 24 months .
Dosage Effects in Animal Models
In animal studies, moexipril hydrochloride reduced the infarct area on the mouse brain surface with a dose of 0.3 mg/kg . Other doses were not effective . Single oral doses of 2 g/kg moexipril were associated with significant lethality in mice .
Metabolic Pathways
Moexipril hydrochloride is rapidly converted to its active metabolite moexiprilat . Conversion to the active metabolite is thought to require carboxyesterases and is likely to occur in organs or tissues, other than the gastrointestinal tract, in which carboxyesterases occur . The liver is thought to be one site of conversion, but not the primary site .
Transport and Distribution
The clearance (CL) for moexipril is 441 mL/min and for moexiprilat 232 mL/min with a t ½ of 1.3 and 9.8 hours, respectively . Moexiprilat is about 50% protein bound . The volume of distribution of moexiprilat is about 183 liters .
Subcellular Localization
Moexipril hydrochloride is metabolized in the liver to form the pharmacologically active compound moexiprilat . Formation of moexiprilat is caused by hydrolysis of an ethyl ester group . Moexipril is incompletely absorbed after oral administration, and its bioavailability is low .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of moexipril hydrochloride involves multiple steps, starting from the appropriate isoquinoline derivative. The key steps include:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Functional Group Modifications: Various functional groups are introduced to the isoquinoline core through reactions such as alkylation, acylation, and esterification.
Hydrochloride Formation: The final step involves the conversion of moexipril to its hydrochloride salt by reacting it with hydrochloric acid
Industrial Production Methods
Industrial production of moexipril hydrochloride typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Moexipril hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups in moexipril hydrochloride can be hydrolyzed to form moexiprilat.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its therapeutic use.
Substitution: Various substitution reactions can occur, particularly involving the aromatic rings
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used
Major Products
The major product formed from the hydrolysis of moexipril hydrochloride is moexiprilat, which is the active form of the drug .
相似化合物的比较
Moexipril hydrochloride is similar to other ACE inhibitors such as enalapril, lisinopril, and ramipril. it has unique properties that distinguish it from these compounds:
Bioavailability: Moexipril hydrochloride has a different bioavailability profile compared to other ACE inhibitors, which can affect its dosing and efficacy.
Pharmacokinetics: The pharmacokinetic properties, such as half-life and metabolism, vary among ACE inhibitors, influencing their duration of action and side effect profiles
List of Similar Compounds
- Enalapril
- Lisinopril
- Ramipril
- Captopril
- Benazepril
属性
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRAXHBVZQZSIC-JKVLGAQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044267 | |
Record name | Moexipril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82586-52-5 | |
Record name | Moexipril hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82586-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moexipril hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moexipril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isoquinolinecarboxylic acid, 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1), (3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOEXIPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1UMG3UH45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。